ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate
Description
Ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate is a synthetic compound featuring a benzoate ester core linked via a hexanamido spacer to a 1,3-dioxo-1H-benzo[de]isoquinolin moiety. The benzo[de]isoquinolin moiety is a naphthalimide derivative, known for its fluorescent properties and applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-2-34-27(33)19-13-15-20(16-14-19)28-23(30)12-4-3-5-17-29-25(31)21-10-6-8-18-9-7-11-22(24(18)21)26(29)32/h6-11,13-16H,2-5,12,17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKXLXBGSWQVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate typically involves multiple steps. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include heating the mixture in ethanol or acetonitrile for a specified duration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reaction Conditions and Catalysts
Based on analogous ester syntheses ( ):
| Reaction Step | Conditions | Catalyst/Reagents | Yield |
|---|---|---|---|
| Schiff base formation | Reflux in ethanol, 6–8 hours | Acetic acid (catalytic) | ~60–70% |
| Reduction | Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with Pd/C | – | ~50–60% |
| Amide coupling | Room temperature, DMF or DCM solvent | EDCl, HOBt, or HATU | ~70–80% |
Note: Yields are estimated from similar procedures in .
Structural and Crystallographic Features
While not specific to the target compound, the benzo[de]isoquinoline core exhibits:
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Planarity : The fused ring system is nearly planar (max deviation: 0.061 Å) .
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Substituent Effects : Bulky groups (e.g., benzoyl in ) introduce dihedral angles (~75°) that may influence reactivity or solubility.
Functional Group Reactivity
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Ester Group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids.
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Amide Bond : Stable under physiological conditions but cleavable via enzymatic action (e.g., proteases).
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Ketone (1,3-dioxo) : May undergo nucleophilic additions or serve as a site for further derivatization.
Challenges and Limitations
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Pressure Sensitivity : Microwave synthesis of methyl benzoate failed due to excessive pressure buildup .
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Solubility : Polar aprotic solvents (DMF, DMSO) are often required for amidation steps.
Key Observations:
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Direct data on the target compound is limited, necessitating extrapolation from related systems.
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Microwave synthesis and coupling reactions are critical for optimizing yield and purity.
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Structural modifications (e.g., hexanamido vs. benzoyl groups) significantly alter physicochemical properties.
For experimental validation, further studies using NMR, IR, and X-ray crystallography (as in ) are recommended.
Scientific Research Applications
Ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to detect and respond to the presence of various ions and molecules, making it useful in analytical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Ester Groups and Spacers
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ester Group Impact : Replacing the ethyl ester with a methyl group (e.g., ) reduces molecular weight but maintains similar logP, suggesting minimal effects on lipophilicity.
- Linker and Core Modifications: The hexanamido spacer in the target compound contrasts with shorter or rigid linkers (e.g., propanoate in ), which may influence binding affinity in biological systems .
Fluorescent Derivatives
- Piperidinyl Substituents: Methyl 4-(6-piperidinyl-benzo[de]isoquinolin-2-yl)benzoate () incorporates a secondary amine, enhancing solubility and enabling grafting onto metal oxide nanoparticles for biophotonic applications .
Bioactive Analogues
- Thiazole Derivatives : The thiazole-containing compound () shares structural similarities with bipharmacophoric cholinesterase inhibitors (e.g., 7b-C9 in ), suggesting dual binding site interactions .
- Hydroxamic Acid Derivatives: 4-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)-N-hydroxybutanamide () introduces a hydroxamate group, a known motif in metalloenzyme inhibition .
Biological Activity
Ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article synthesizes findings from diverse studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzoate moiety linked to a dioxoisoquinoline derivative through a hexanamido chain. The molecular formula is , with a molecular weight of approximately 368.43 g/mol. Its structural features contribute to its biological activity, particularly in interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax .
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains. In particular, it demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be attributed to its ability to inhibit NF-κB signaling pathways .
The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.
- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or function, although further studies are needed to elucidate the precise mechanisms.
- Anti-inflammatory Pathways : By inhibiting NF-κB activation, the compound reduces inflammatory responses at the cellular level.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Infection Models : In vivo models using mice infected with Staphylococcus aureus showed that administration of the compound led to reduced bacterial load and improved survival rates compared to controls receiving no treatment .
- Inflammation Studies : A model of acute lung injury demonstrated that treatment with this compound significantly decreased levels of inflammatory markers and improved lung function metrics .
Q & A
Q. What synthetic methodologies are effective for preparing ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,8-naphthalic anhydride derivatives react with aminobenzoate esters under reflux in polar aprotic solvents (e.g., 1,4-dioxane) for 24–48 hours. Purification typically involves crystallization from ethanol or chromatography for higher yields (77–90%) . Key variables include reaction temperature, solvent choice, and stoichiometry of the amine component.
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization relies on:
- 1H/13C NMR : Peaks at δ 3.94 ppm (ester methyl) and aromatic protons (δ 7.3–8.7 ppm) confirm the benzo[de]isoquinolinone and ester moieties .
- Elemental analysis : Matching calculated vs. experimental C/H/N values (e.g., C: 65.67% calc. vs. 65.30% obs.) validates purity .
- X-ray crystallography : Monoclinic P21/c space group parameters (e.g., a = 9.930 Å, β = 93.08°) confirm molecular packing and stereochemistry .
Q. What spectroscopic properties are critical for tracking this compound in photonic applications?
The 1,8-naphthalimide core exhibits strong fluorescence with excitation/emission maxima in UV-vis ranges (e.g., λex = 350 nm, λem = 450 nm). Two-photon absorption cross-sections (~100–500 GM) make it suitable for bioimaging or light-harvesting systems . Solvent polarity and substituents (e.g., electron-withdrawing groups) modulate Stokes shifts and quantum yields .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence biological activity?
- REDD1/mTORC1 modulation : Increasing hexanamido chain length enhances solubility and cell permeability, improving EC50 values (e.g., picomolar activity in LPA2 receptor agonism) .
- Antiviral activity : Substitution at the 6-position (e.g., bromine) enhances binding to viral NS1 proteins, as shown in influenza A inhibition assays .
- Cholinesterase inhibition : Quaternary ammonium derivatives (e.g., 12b-C9) exhibit nanomolar IC50 via dual-site binding, validated by molecular docking .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in EC50/IC50 values often arise from:
- Assay conditions : Use of different cell lines (e.g., HEK293 vs. HeLa) or serum-free media alters compound uptake .
- Redox interference : Thiol-containing buffers (e.g., PBS) may quench fluorescence or react with electrophilic groups, skewing results .
- Control normalization : Internal standards (e.g., β-actin in Western blots) and dose-response curve validation (R² > 0.95) improve reproducibility .
Q. How can computational methods guide the design of derivatives for 3D-printed hydrogels?
- DFT calculations : Predict solubility (logP) and HOMO-LUMO gaps for optimizing photoinitiator efficiency. Dyes with λabs > 400 nm enable visible-light curing .
- MD simulations : Analyze interactions between the compound and hydrogel polymers (e.g., PEGDA) to tailor crosslinking density and mechanical strength .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (e.g., against E. coli) to prioritize synthetic targets .
Q. What mechanistic insights explain its role in mTORC1 pathway modulation?
The compound induces REDD1, which stabilizes the TSC1-TSC2 complex, inhibiting mTORC1. Key evidence includes:
- Knockdown assays : REDD1 siRNA abolishes mTORC1 suppression .
- Phosphoproteomics : Reduced phosphorylation of S6K (Thr389) and 4EBP1 (Thr37/46) confirms pathway inhibition .
- Autophagy assays : Enhanced LC3-II/LC3-I ratios in neutrophils correlate with NETosis in familial Mediterranean fever models .
Methodological Considerations
Q. How to optimize reaction yields for analogs with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) and improves yields by 10–15% via enhanced thermal efficiency .
- Catalyst screening : DBU or K2CO3 in DMF improves nucleophilicity of hindered amines (e.g., piperidine derivatives) .
- Workup protocols : Gradient chromatography (CHCl3:MeOH 100:1 → 50:1) resolves polar byproducts .
Q. What analytical techniques differentiate polymorphic forms in crystallography studies?
- PXRD : Distinct peaks at 2θ = 12.5°, 18.3°, and 25.7° indicate monoclinic vs. triclinic packing .
- DSC : Endothermic events at 127–128°C (melting) and 300°C (decomposition) confirm thermal stability .
- Raman spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (aromatic C=C) correlate with π-stacking efficiency .
Q. How to validate target engagement in cellular models?
- Fluorescence polarization : Competes with FITC-labeled ligands (Kd < 10 nM) for receptor binding .
- SPR biosensors : Measure kon/koff rates (e.g., 1.4 × 10⁴ M⁻¹s⁻¹) to assess affinity for LPA2 .
- CRISPR-Cas9 knock-in : Tag endogenous REDD1 with HiBiT for real-time luciferase tracking of compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
